Merrifield's peptide resin

CAS No.:

Cat. No.: VC13986781

Molecular Formula: C25H25Cl

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H25Cl |

|---|---|

| Molecular Weight | 360.9 g/mol |

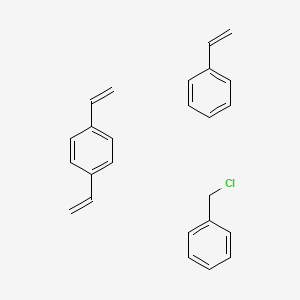

| IUPAC Name | 1,4-bis(ethenyl)benzene;chloromethylbenzene;styrene |

| Standard InChI | InChI=1S/C10H10.C8H8.C7H7Cl/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;8-6-7-4-2-1-3-5-7/h3-8H,1-2H2;2-7H,1H2;1-5H,6H2 |

| Standard InChI Key | XGDRSIHUZXJSHS-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CCl |

Introduction

Historical Context and Development of Merrifield's Peptide Resin

Origins in Solid-Phase Synthesis Methodology

Chemical Composition and Physical Properties

Structural Characteristics

Merrifield resin's core structure comprises a polystyrene backbone with chloromethyl functional groups introduced via Friedel-Crafts alkylation. Key parameters include:

| Property | Specification | Source |

|---|---|---|

| CAS Number | 55844-94-5 | |

| Molecular Formula | C40H32N3O3R (R = polymer) | |

| Particle Size | 30-70 mesh (250-600 μm) | |

| Chlorine Loading | 0.6-2.0 mmol/g | |

| Crosslinker (DVB) | 1-2% | |

| Density | 1.08 g/cm³ |

Reactivity Profile

The chloromethyl group undergoes SN2 displacement by amino acid carboxylates under basic conditions. This nucleophilic substitution forms stable benzyl ester linkages, with reaction kinetics influenced by:

-

Counterion selection: Cesium or potassium salts enhance carboxylate nucleophilicity

-

Solvent polarity: DMF (dimethylformamide) swells polystyrene, increasing accessibility

Mechanistic Workflow in Peptide Synthesis

Initial Amino Acid Attachment

Two principal methods anchor Boc-protected amino acids:

3.1.1 Cesium Salt Method

-

Boc-amino acid is dissolved in methanol/water (5:0.5 mL/mmol) and neutralized with cesium carbonate

-

Solvent removal yields anhydrous cesium carboxylate, reacted with resin in DMF at 50°C for 24 h

-

Yields: 80-95% for standard amino acids; reduced for Arg(Tos) and His(Tos) due to steric bulk

3.1.2 Potassium Fluoride Method

-

Boc-amino acid (1.5 eq), KF (3 eq), and resin stirred in DMF at 50°C

-

Eliminates cesium's hygroscopicity but requires strict anhydrous conditions

Iterative Elongation Cycle

Each residue addition follows four steps:

-

Deprotection: 25-50% TFA (trifluoroacetic acid) removes Boc groups

-

Neutralization: DIEA (N,N-diisopropylethylamine) restores amine nucleophilicity

-

Coupling: DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) activates incoming Boc-amino acid

-

Wash: DMF, methanol, and DCM (dichloromethane) remove excess reagents

Automated synthesizers complete 20-residue peptides in <24 hours with >99% stepwise yield .

Cleavage Strategies and Limitations

Acidolytic Cleavage

Hydrogen fluoride (HF) or TFMSA (trifluoromethanesulfonic acid) cleave benzyl esters via protonation:

-

HF cleavage: -20°C, 1 hour; requires specialized equipment due to HF's toxicity

-

TFMSA alternative: Less hazardous but generates stable sulfonate byproducts

Limitations in Modern Synthesis

-

Acid lability: Prolonged TFA exposure during Boc removal risks premature cleavage

-

Steric hindrance: >20 residues exhibit incomplete coupling due to matrix crowding

-

Side reactions: Aspartimide formation and β-sheet aggregation in hydrophobic sequences

Modern Adaptations and Comparative Analysis

Hybrid Resin Architectures

-

Wang resin: Hydroxymethylphenoxy linker enables milder Fmoc cleavage (95% TFA)

-

PAM resin: Benzamidomethyl groups enhance acid stability for prolonged synthesis

Performance Comparison

| Resin Type | Cleavage Condition | Max Peptide Length | Compatible Chemistry |

|---|---|---|---|

| Merrifield | HF/TFMSA | 20 residues | Boc |

| Wang | 95% TFA | 50 residues | Fmoc |

| Rink Amide | 95% TFA | 30 residues | Fmoc |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume